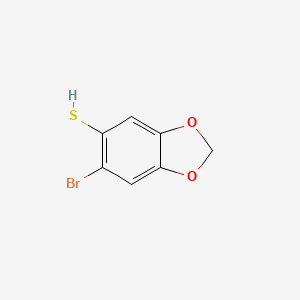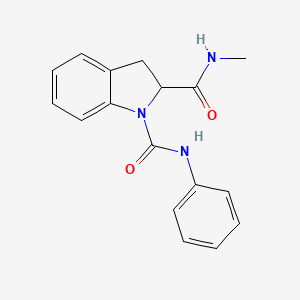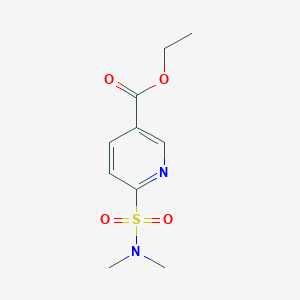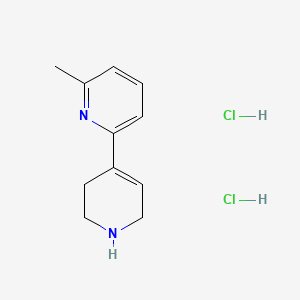
6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride is a chemical compound with the CAS Number: 1638968-12-3 . It has a molecular weight of 247.17 . The compound is solid in its physical form . The IUPAC name for this compound is 6-methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride .
Scientific Research Applications
1. Photochemical Properties
The study of photochemical dimerization of 2-aminopyridines and 2-pyridones, including 6-methylpyridines, revealed the formation of 1,4-dimers under ultraviolet irradiation. This research highlighted the unusual chemical and physical properties of these dimers, contributing to the understanding of photochemical behaviors in related compounds (Taylor & Kan, 1963).
2. Complexation and Coordination Studies
The complexation of 3-amino-6,6′-dimethyl-2,2′-bipyridine, a compound related to 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride, with metals such as CdII, CuI, and ZnII, was investigated. This study provided insights into the structural and electronic properties of these complexes, which are relevant for understanding the coordination behavior of similar bipyridine ligands (Long et al., 1993).
3. Synthesis of Novel Macrocyclic Ligands
A novel approach to synthesizing macrocyclic ligands involving bipyridine units, related to this compound, was explored. This research contributes to the field of supramolecular chemistry, particularly in the synthesis of complex ligands (Yong-bing & Jean-marie, 2010).
4. Electrochemical Behavior in Aprotic Media
The electrochemical behavior of compounds derived from NAD+ model compounds, including tetrahydro-bipyridines, was studied in aprotic media. This research is significant for understanding the redox properties of these compounds, which can be applied in various electrochemical systems (Trazza et al., 1982).
5. Photophysical and Redox Properties of Cyclometalated Complexes
A study on the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-Bipyridines provided valuable insights into the light-absorbing and emitting properties of these complexes. Such research is pivotal for applications in photovoltaics and light-emitting devices (Neve et al., 1999).
properties
IUPAC Name |
2-methyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJLXUGYLZTHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

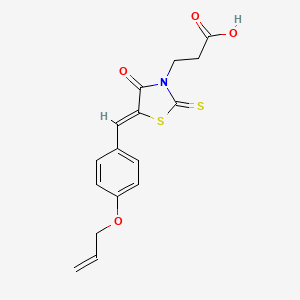
![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)
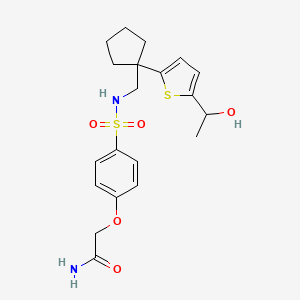
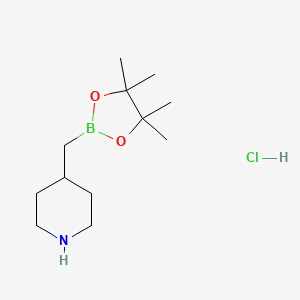

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)
